molecular formula C23H30N4O3S B2683731 N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898433-99-3

N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2683731
CAS No.: 898433-99-3
M. Wt: 442.58
InChI Key: CPCUTUCSCBRANZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core fused with a thioacetamide moiety. The presence of a diethylaminoethyl substituent at position 1 and a 4-acetylphenyl group on the acetamide nitrogen distinguishes it from related derivatives. Its synthesis likely involves nucleophilic substitution between a thiol-containing pyrimidinone intermediate and a chloroacetamide precursor, as seen in analogous compounds . The acetylphenyl group may enhance lipophilicity and influence binding interactions, while the diethylaminoethyl side chain could confer basicity and solubility, critical for pharmacokinetic properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-4-26(5-2)13-14-27-20-8-6-7-19(20)22(25-23(27)30)31-15-21(29)24-18-11-9-17(10-12-18)16(3)28/h9-12H,4-8,13-15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUTUCSCBRANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that integrates an acetamide and a cyclopenta[d]pyrimidine moiety. Its molecular formula is C23H30N4O3SC_{23}H_{30}N_{4}O_{3}S, with a molecular weight of 442.6 g/mol. The presence of the diethylamino group suggests potential interactions with biological systems, which may enhance its therapeutic profile .

PropertyValue
Molecular FormulaC23H30N4O3SC_{23}H_{30}N_{4}O_{3}S
Molecular Weight442.6 g/mol
CAS Number898433-99-3

Synthesis

The synthesis of this compound can be achieved through several methods involving typical reactions of amides and thioamides. The synthetic pathways often involve multi-step reactions that yield the desired compound with high purity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds containing cyclopenta[d]pyrimidine structures have shown significant cytotoxic activity against various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation effectively.
  • Mechanism of Action : Some derivatives were found to repress hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for tumor progression and metastasis. This mechanism involves p53/MDM2-mediated degradation pathways .

Other Pharmacological Activities

In addition to anticancer effects, the compound may exhibit other biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound could also possess such effects.

Case Studies and Research Findings

Several research studies have investigated the biological activities of related compounds:

  • Study on Phenoxy Derivatives : A series of phenoxy thiazoles were synthesized and screened for their cytotoxicity against multiple cancer cell lines. One particular compound exhibited an IC50 value of approximately 13 μM against tumor cells .
  • Acetamide Derivatives : Recent investigations into acetamide sulphonyl analogs revealed significant cytotoxic activity across various human cancer cell lines (e.g., HCT116, MCF7). Certain compounds showed remarkable efficacy with prolonged activity against cancer progression .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide. For instance, compounds with similar structural motifs have shown significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibitors targeting CA IX have demonstrated promising results in inducing apoptosis in cancer cell lines such as MDA-MB-231, suggesting that this compound may also exhibit similar effects .

Antimicrobial Properties

There is evidence suggesting that sulfonamide derivatives possess antimicrobial activity. Studies have shown that certain compounds can inhibit bacterial growth and biofilm formation, indicating potential applications in treating bacterial infections . The specific structure of this compound may enhance its efficacy against resistant strains.

Neuropharmacological Effects

Given the presence of a diethylamino group, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems. This opens avenues for research into its potential use in treating neurological disorders or cognitive enhancement .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related compound on MDA-MB-231 cells. The results indicated that treatment led to a significant increase in apoptotic markers compared to controls, suggesting that modifications similar to those found in this compound could enhance anticancer activity .

Case Study 2: Antimicrobial Activity

Research on sulfonamide derivatives demonstrated substantial antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae at concentrations below 100 µg/mL. This suggests that this compound may also possess similar properties worth investigating further .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key structural analogs include cyclopenta-pyrimidinone derivatives and thioacetamide-based molecules. Below is a detailed comparison:

Core Structural Variations

Compound Name Core Structure Substituents Key Features References
Target Compound Cyclopenta[d]pyrimidinone 4-acetylphenyl, diethylaminoethyl Enhanced lipophilicity and basicity
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidinone 4-chlorophenyl, 2-isopropylphenyl Increased steric bulk; chlorophenyl enhances electron-withdrawing effects
N-(Adamantan-1-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidinone Adamantyl, phenyl Adamantyl group improves metabolic stability; phenyl enhances π-π stacking
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine Phenoxy, acetamide Phenoxy linker may reduce solubility; acetamide retains hydrogen-bonding capacity

NMR Spectral Comparisons

  • Target Compound: Expected downfield shifts for the acetamide NH (~10.2 ppm, similar to ) and diethylaminoethyl protons (δ 2.5–3.5 ppm, unresolved due to coupling) .
  • Analog 5.4 () : NHCO at δ 10.22 ppm; aromatic protons at δ 7.56 and 7.32 ppm .
  • Analog 24 () : Acetamide NH at δ 9.78 ppm; cyclopenta protons at δ 2.43–3.18 ppm .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog () Adamantyl Analog ()
Melting Point Not reported >282°C () 197–198°C ()
Solubility Moderate (diethylaminoethyl enhances aqueous solubility) Low (chlorophenyl increases hydrophobicity) Low (adamantyl reduces solubility)
Bioavailability Likely improved due to basic side chain Limited by crystallinity Moderate (adamantyl improves membrane permeability)

Research Findings and Implications

  • Activity Trends: The diethylaminoethyl group in the target compound may enhance interaction with charged biological targets (e.g., kinases or GPCRs) compared to neutral substituents in analogs .
  • Metabolic Stability: Adamantyl and acetylphenyl groups () are known to resist oxidative metabolism, suggesting the target compound may share this advantage .
  • SAR Insights : Thioether linkages (common in all analogs) are critical for maintaining conformational rigidity, while substituent variations modulate target selectivity .

Data Tables

Table 2: NMR Chemical Shift Comparison (Selected Protons)

Proton Type Target Compound (Expected)
NHCO ~10.2 ppm 10.22 ppm 9.78 ppm
Aromatic H 7.3–7.6 ppm 7.32–7.56 ppm 6.77–7.56 ppm
Cyclopenta CH2 2.5–3.5 ppm N/A 2.43–3.18 ppm

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